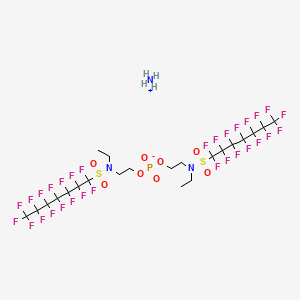
propan-2-yl (6S)-6,8-dihydroxyoctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (6S)-6,8-dihydroxyoctanoate is an organic compound characterized by its unique structure, which includes a propan-2-yl group and a dihydroxyoctanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (6S)-6,8-dihydroxyoctanoate typically involves the esterification of (6S)-6,8-dihydroxyoctanoic acid with propan-2-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts can also enhance the reaction rate and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (6S)-6,8-dihydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 6,8-dioxooctanoate derivatives.
Reduction: Formation of propan-2-yl (6S)-6,8-dihydroxyoctanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
Propan-2-yl (6S)-6,8-dihydroxyoctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which propan-2-yl (6S)-6,8-dihydroxyoctanoate exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can also undergo hydrolysis, releasing the active dihydroxyoctanoic acid, which can participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl (6S)-6-hydroxyhexanoate
- Propan-2-yl (6S)-6,8-dihydroxydecanoate
- Propan-2-yl (6S)-6,8-dihydroxyheptanoate
Uniqueness
Propan-2-yl (6S)-6,8-dihydroxyoctanoate is unique due to its specific chain length and the presence of two hydroxyl groups at distinct positions. This structural feature imparts unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H22O4 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
propan-2-yl (6S)-6,8-dihydroxyoctanoate |
InChI |
InChI=1S/C11H22O4/c1-9(2)15-11(14)6-4-3-5-10(13)7-8-12/h9-10,12-13H,3-8H2,1-2H3/t10-/m0/s1 |
Clé InChI |
PHXDYSXFZVRSEI-JTQLQIEISA-N |
SMILES isomérique |
CC(C)OC(=O)CCCC[C@@H](CCO)O |
SMILES canonique |
CC(C)OC(=O)CCCCC(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


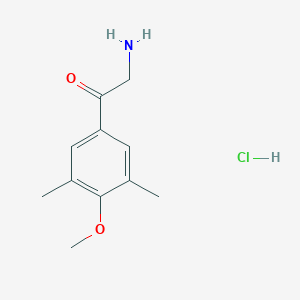
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)
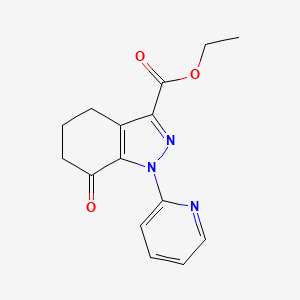
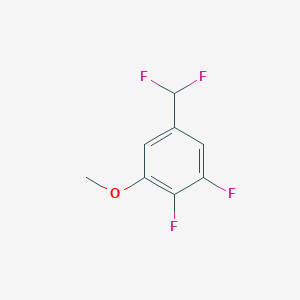
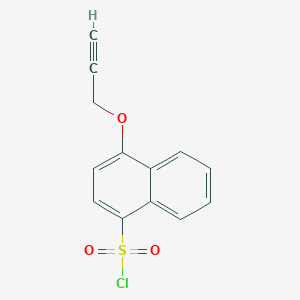
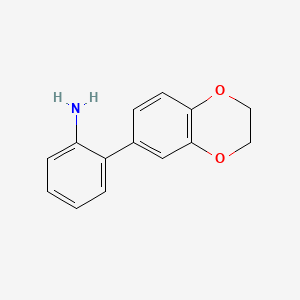
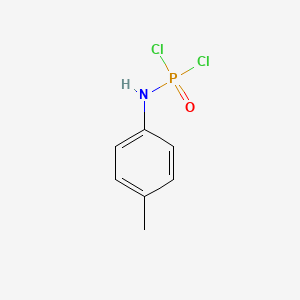
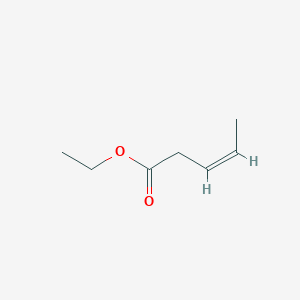
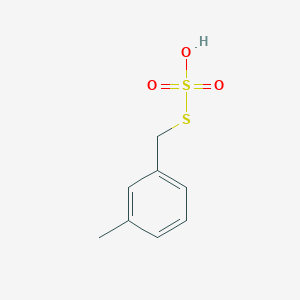
![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

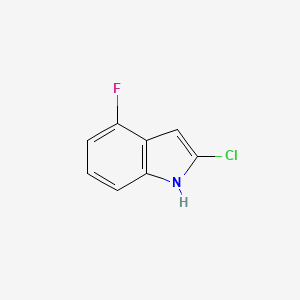
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)
